(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(benzo[d]thiazol-2-yl)acrylonitrile
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Description
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(benzo[d]thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C17H11N3O2S and its molecular weight is 321.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A study by Bhale et al. (2018) demonstrated the synthesis of (E)-3-(benzo[d]thiazol-2-ylamino)-2-(1-methyl-1H-indole-3-carbonyl)-3-(methylthio)acrylonitrile derivatives. These compounds exhibited significant anti-tumor activities, particularly against the MCF-7 (breast carcinoma) cell line, alongside excellent NO, H2O2, DPPH, and superoxide radical scavenging abilities. Additionally, they showed moderate anti-diabetic and anti-inflammatory activities, highlighting their therapeutic potential Bhale, Chavan, Dongare, Sankpal, & Bandgar, 2018.
Cytotoxic Activities and Structural Insights
Research by Sączewski et al. (2004) synthesized heteroarylacrylonitriles, examining their cytotoxic potency across various human cancer cell lines. The study identified structure-activity relationships, suggesting that certain substitutions enhance cytotoxic effectiveness. This indicates the utility of acrylonitrile derivatives in cancer research, offering insights into designing more potent anticancer agents Sączewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004.
Microwave-Assisted Synthesis and Stability
Trilleras et al. (2011) focused on the microwave-assisted synthesis of (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles under solvent-free conditions. Their findings support the method's efficiency in producing these compounds with good purity and yields. The study also explores the stability of the E isomer, providing a basis for further exploration of these compounds in various biological applications Trilleras, Velasquez, Pacheco, Quiroga, & Ortíz, 2011.
Acetylcholinesterase Inhibition
A novel class of selective acetylcholinesterase (AChE) inhibitors was identified by de la Torre et al. (2012), comprising (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles. These compounds demonstrated promising AChE inhibitory activity, with one compound being notably more selective than galanthamine, a known AChE inhibitor. This study opens new avenues for the development of treatments for diseases related to AChE dysfunction, such as Alzheimer's disease de la Torre, Astudillo Saavedra, Caballero, Quiroga, Alzate-Morales, Gutiérrez Cabrera, & Trilleras, 2012.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2S/c18-8-11(17-20-13-3-1-2-4-16(13)23-17)9-19-12-5-6-14-15(7-12)22-10-21-14/h1-7,9,19H,10H2/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBFFGGFUSNLNN-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N/C=C(\C#N)/C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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